4'-sec-Butyl-4-nitrostilbene, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-sec-butyl-4-nitrostilbene, (E)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-nitrobenzaldehyde and sec-butylbenzene.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-nitrobenzaldehyde and sec-butylbenzene in the presence of a base such as sodium hydroxide. This reaction forms the stilbene backbone.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4’-sec-butyl-4-nitrostilbene, (E)-, may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
4’-sec-butyl-4-nitrostilbene, (E)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the aromatic rings are oxidized to form quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Reduction: 4’-sec-butyl-4-aminostilbene.
Oxidation: 4’-sec-butyl-4-nitroquinone.
Substitution: Various substituted stilbenes depending on the substituent introduced.
Scientific Research Applications
4’-sec-butyl-4-nitrostilbene, (E)-, has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-sec-butyl-4-nitrostilbene, (E)-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-nitrostilbene: Lacks the sec-butyl group, making it less hydrophobic.
4’-sec-butylstilbene: Lacks the nitro group, reducing its reactivity.
4’-methyl-4-nitrostilbene: Contains a methyl group instead of a sec-butyl group, altering its steric properties.
Uniqueness
4’-sec-butyl-4-nitrostilbene, (E)-, is unique due to the presence of both the nitro and sec-butyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
345667-62-1 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19NO2/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(13-9-16)19(20)21/h4-14H,3H2,1-2H3/b5-4+ |
InChI Key |
TZPBCAHWDIRNGF-SNAWJCMRSA-N |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.